molecular formula C20H22N2O2 B2651076 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-phenylpropanamide CAS No. 941960-10-7

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-phenylpropanamide

Cat. No. B2651076
CAS RN: 941960-10-7
M. Wt: 322.408
InChI Key: YSRNPNFIEWGTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-phenylpropanamide, commonly known as ADQ, is a synthetic compound that has attracted the attention of the scientific community due to its potential applications in medical research. ADQ belongs to the class of quinoline derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In

Scientific Research Applications

Catalysis

Copper(II)-catalyzed remote sulfonylation of aminoquinolines, including N-(quinolin-8-yl)benzamide derivatives, has been developed, generating environmentally benign byproducts and offering a more environmentally friendly alternative to previous methods. This process is significant for the synthesis of derivatives with potential applications in various chemical reactions and materials science (Xia et al., 2016).

Antimicrobial and Antiprotozoal Activities

Newer quinoxaline-oxadiazole hybrids, designed from the parent compound 2-hydroxy quinoxaline, showed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This indicates their potential as therapeutic agents against microbial and protozoal infections (Patel et al., 2017).

Chemical Synthesis and Reactivity

The synthesis and reactivity of various quinoline derivatives have been explored, including the formation of novel carboxamide derivatives of 2-quinolones with antimicrobial and antitubercular activities, indicating their potential in drug discovery and development (Kumar et al., 2014). Another study focused on the synthesis of pyrazoline incorporated 2-quinolones, which were evaluated for their antioxidant and cytotoxic activities against Ehrlich Ascites Carcinoma cells, underscoring their potential in cancer research (Kumar et al., 2016).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15(23)22-13-5-8-17-14-18(10-11-19(17)22)21-20(24)12-9-16-6-3-2-4-7-16/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRNPNFIEWGTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.